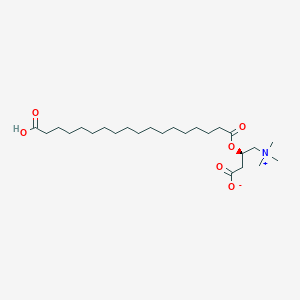
GLYPHOSATE-(PHOSPHONOMETHYL-2-14C) SODIUM SALT
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GLYPHOSATE-(PHOSPHONOMETHYL-2-14C) SODIUM SALT is a radiolabeled derivative of glyphosate, a widely used herbicide. This compound is specifically labeled with carbon-14, a radioactive isotope, which allows for tracing and studying its behavior in various environments and biological systems. The sodium salt form enhances its solubility in water, making it easier to handle in experimental settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of GLYPHOSATE-(PHOSPHONOMETHYL-2-14C) SODIUM SALT involves the incorporation of carbon-14 into the glyphosate molecule. The general synthetic route includes the following steps:
Preparation of Carbon-14 Labeled Intermediate: The process begins with the synthesis of a carbon-14 labeled intermediate, such as carbon-14 labeled formaldehyde.
Condensation Reaction: The labeled intermediate undergoes a condensation reaction with glycine to form N-(phosphonomethyl)glycine.
Formation of Sodium Salt: The final step involves neutralizing the product with sodium hydroxide to form the sodium salt of GLYPHOSATE-(PHOSPHONOMETHYL-2-14C).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
GLYPHOSATE-(PHOSPHONOMETHYL-2-14C) SODIUM SALT undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different by-products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The sodium ion can be replaced by other cations in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various metal salts for ion exchange.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphonic acid derivatives, while substitution reactions can produce various metal salts of the compound.
Wissenschaftliche Forschungsanwendungen
GLYPHOSATE-(PHOSPHONOMETHYL-2-14C) SODIUM SALT is used extensively in scientific research due to its radiolabeled nature. Some of its applications include:
Environmental Studies: Tracking the movement and degradation of glyphosate in soil and water.
Biological Research: Studying the uptake, distribution, and metabolism of glyphosate in plants and animals.
Medical Research: Investigating the potential effects of glyphosate exposure on human health.
Industrial Applications: Used in the development and testing of new herbicidal formulations.
Wirkmechanismus
The mechanism of action of GLYPHOSATE-(PHOSPHONOMETHYL-2-14C) SODIUM SALT is similar to that of glyphosate. It inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is essential for the synthesis of aromatic amino acids in plants. By blocking this pathway, the compound effectively kills weeds and other unwanted vegetation. The radiolabeled carbon-14 allows researchers to trace the compound’s interaction with the enzyme and other molecular targets.
Vergleich Mit ähnlichen Verbindungen
GLYPHOSATE-(PHOSPHONOMETHYL-2-14C) SODIUM SALT is unique due to its radiolabeled nature, which distinguishes it from other glyphosate derivatives. Similar compounds include:
GLYPHOSATE-(PHOSPHONOMETHYL-2-13C) SODIUM SALT: Labeled with carbon-13 instead of carbon-14.
GLYPHOSATE-(PHOSPHONOMETHYL-2-15N) SODIUM SALT: Labeled with nitrogen-15.
GLYPHOSATE-(PHOSPHONOMETHYL-2-13C, 15N) SODIUM SALT: Dual-labeled with both carbon-13 and nitrogen-15.
These compounds are used for different types of tracing studies, depending on the specific requirements of the research.
Eigenschaften
CAS-Nummer |
130538-98-6 |
|---|---|
Molekularformel |
C7H18N2Na2O13P3 * |
Molekulargewicht |
479.142243 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B1148164.png)




